molecular formula C13H27ClN2 B1450515 1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride CAS No. 1823324-61-3

1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride

Cat. No. B1450515
M. Wt: 246.82 g/mol
InChI Key: JDWCETYBAUHALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . It is used in research .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” consists of 13 carbon atoms, 27 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

“1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” is a solid . The boiling point and other physical properties are not specified .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In recent years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . The reaction can be scaled-up smoothly and an efficient synthesis of a drug precursor further showcases its utility .

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In recent years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . The reaction can be scaled-up smoothly and an efficient synthesis of a drug precursor further showcases its utility .

Future Directions

Piperidine derivatives, including “1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-ethyl-4-(piperidin-3-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13;/h12-14H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCETYBAUHALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride
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